2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is a complex organic compound that features a benzodiazole ring, a naphthyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole and naphthyridine intermediates, followed by their coupling with the piperidine derivative under specific reaction conditions. Common reagents used in these reactions include strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzodiazole or naphthyridine rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one exerts its effects would depend on its specific interactions with molecular targets. These could include binding to active sites on enzymes, altering receptor activity, or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-one
- 1-(1H-1,3-benzodiazol-1-yl)-2-(4-pyridyl)ethan-1-one
- 2-(1H-1,3-benzodiazol-1-yl)-1-(4-quinolinyl)ethan-1-one
Uniqueness
What sets 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one apart from similar compounds is its combination of the benzodiazole, naphthyridine, and piperidine rings, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H21N5O |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C22H21N5O/c28-21(14-27-15-24-19-5-1-2-6-20(19)27)26-12-9-16(10-13-26)18-8-7-17-4-3-11-23-22(17)25-18/h1-8,11,15-16H,9-10,12-14H2 |
InChI Key |
FIIPBICFESMLRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CN4C=NC5=CC=CC=C54 |
Origin of Product |
United States |
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